molecular formula C13H19BrO B1387532 2-Bromo-1-(hexyloxy)-4-methylbenzene CAS No. 1038734-55-2

2-Bromo-1-(hexyloxy)-4-methylbenzene

Cat. No.: B1387532
CAS No.: 1038734-55-2
M. Wt: 271.19 g/mol
InChI Key: FBPIRSDZZMDDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(hexyloxy)-4-methylbenzene is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with bromine, hexyloxy, and methyl groups attached. The positions of these groups on the benzene ring would be determined by the numbering in the compound’s name .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine, hexyloxy, and methyl groups would likely affect properties such as polarity and reactivity .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(hexyloxy)-4-methylbenzene would depend on its use. As an organic compound, it could potentially be involved in a variety of chemical reactions .

Safety and Hazards

The safety and hazards associated with 2-Bromo-1-(hexyloxy)-4-methylbenzene would depend on factors such as its physical and chemical properties, how it is handled, and how it is used. It’s always important to refer to the relevant safety data sheets for specific information .

Future Directions

The future directions for research on 2-Bromo-1-(hexyloxy)-4-methylbenzene would likely depend on its potential applications. Given its complex structure, it could be of interest in fields such as organic synthesis or materials science .

Properties

IUPAC Name

2-bromo-1-hexoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-3-4-5-6-9-15-13-8-7-11(2)10-12(13)14/h7-8,10H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPIRSDZZMDDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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